Sarcosylglycylglycine
Overview
Description
Sarcosylglycylglycine is a synthetic compound with the molecular formula C7H13N3O4 and a molecular weight of 203.199 g/mol . It is a derivative of glycine, an amino acid, and is known for its unique properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sarcosylglycylglycine can be synthesized through a series of chemical reactions involving glycine derivatives. One common method involves the reaction of sarcosine (N-methylglycine) with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: Sarcosylglycylglycine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Sodium hydroxide in ethanol at elevated temperatures.
Major Products:
Oxidation: Formation of carboxylic acids and aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted glycine derivatives.
Scientific Research Applications
Sarcosylglycylglycine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in studies of protein structure and function due to its ability to mimic natural amino acids.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mechanism of Action
The mechanism of action of sarcosylglycylglycine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes involved in amino acid metabolism, such as transaminases and dehydrogenases.
Comparison with Similar Compounds
- Sarcosine (N-methylglycine)
- Glycylglycine
- N-lauroylsarcosine
Comparison: Sarcosylglycylglycine is unique due to its combined structural features of sarcosine and glycine, which confer distinct chemical and biological properties. Unlike sarcosine, it has an additional glycine moiety, enhancing its versatility in chemical synthesis and biological applications. Compared to glycylglycine, it possesses a methyl group, which affects its reactivity and solubility. N-lauroylsarcosine, on the other hand, is primarily used as a surfactant, whereas this compound has broader applications in research and industry .
Properties
IUPAC Name |
2-[[2-[[2-(methylamino)acetyl]amino]acetyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O4/c1-8-2-5(11)9-3-6(12)10-4-7(13)14/h8H,2-4H2,1H3,(H,9,11)(H,10,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOFXURFHXRJBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NCC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400134 | |
Record name | ST50554127 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18479-98-6 | |
Record name | ST50554127 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the reaction between Sarcosylglycylglycine and 9-Methyl-10-chloromethylanthracene?
A1: The study investigates the reaction between this compound, a tripeptide, and 9-Methyl-10-chloromethylanthracene, a known carcinogen. [, ] This is important because understanding how carcinogens interact with biological molecules like peptides can provide insights into the mechanisms of cancer development.
Q2: What information do the crystal structures provide about the reaction product?
A2: While the provided abstracts do not detail the specific findings, they highlight that the crystal structures of this compound, 9-Methyl-10-chloromethylanthracene, and their reaction product have been determined. [, ] Analyzing these structures can reveal the specific site of alkylation on the tripeptide by the carcinogen and provide valuable information about the chemical changes induced by this reaction.
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